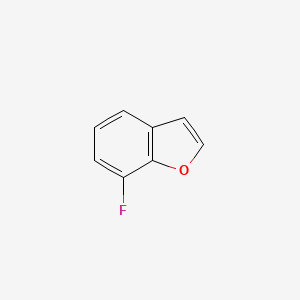

7-Fluorobenzofuran

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCSQSMSSNPKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569311 | |

| Record name | 7-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-61-5 | |

| Record name | 7-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Fluorobenzofuran and Its Derivatives

Strategies for Regioselective Fluorination of Benzofuran (B130515) Systems

The direct and selective introduction of a fluorine atom onto the benzofuran core is a significant challenge in synthetic chemistry. However, several methods have been developed to achieve regioselective fluorination.

One approach involves the use of electrophilic fluorinating reagents. For instance, the lithiation of benzofuran with n-butyllithium (n-BuLi) followed by quenching with N-fluorobenzenesulfonimide (NFSI) can introduce a fluorine atom at the 2-position. ucc.ie While this demonstrates the principle of direct fluorination, achieving selectivity at the 7-position often requires more tailored strategies.

A Schiemann reaction offers a pathway to fluorinate the benzene (B151609) ring of the benzofuran system. This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) intermediate, which can be formed from a corresponding amino-substituted benzofuran. ucc.ie This method provides a route to fluorinated benzofurans, with the position of fluorine being dictated by the initial placement of the amino group. ucc.ie

For more complex systems, palladium-catalyzed C-H bond fluorination has emerged as a powerful tool. Using a palladium acetate/trifluoroacetic acid (Pd(OAc)₂/TFA) catalytic system with NFSI as the fluorine source, ortho-fluorination of (hetero)arenes bearing N-heterocyclic directing groups can be achieved. rsc.org This strategy allows for high regioselectivity, which is crucial for targeting specific positions like C-7 on the benzofuran ring.

Table 1: Comparison of Regioselective Fluorination Methods

| Method | Reagents | Position of Fluorination | Key Features |

|---|---|---|---|

| Lithiation/Electrophilic Fluorination | n-BuLi, NFSI | 2-position | Direct fluorination |

| Schiemann Reaction | HBF₄, NaNO₂ | Position of amino group | Utilizes diazonium salt intermediate ucc.ie |

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches to Fluorinated Benzofurans

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application in the construction of fluorinated benzofurans is no exception. These methods often involve the formation of the benzofuran ring through cyclization or the attachment of functional groups through cross-coupling reactions.

Oxidative Addition and Intramolecular Heck Reaction Pathways

The intramolecular Heck reaction is a cornerstone of palladium-catalyzed cyclization. researchgate.net This process typically involves the coupling of an aryl or vinyl halide with an olefin. caltech.edu A more streamlined approach is the direct oxidative Heck cyclization, which couples an unfunctionalized arene with an olefin, avoiding the need for pre-halogenation. caltech.edumsu.edu This method has been successfully applied to the synthesis of benzofurans and dihydrobenzofurans. nih.gov The mechanism is believed to involve an initial C-H bond functionalization followed by olefin insertion and β-hydride elimination. nih.gov

For the synthesis of fluorinated benzofurans, a palladium-catalyzed 1,1-difluoroallylation of heteronucleophiles followed by an intramolecular Heck reaction provides a viable route. researchgate.net This sequence allows for the construction of ring-difluorinated dihydrobenzofurans, which can be further transformed into 2-fluorobenzofurans. researchgate.net

Aryldifluoroalkylation Reactions for Benzofuran Construction

A novel palladium-catalyzed aryldifluoroalkylation of 1,6-enynes with ethyl difluoroiodoacetate and arylboronic acids has been developed for the synthesis of difluoroalkylated benzofuran derivatives. acs.org This method is characterized by its high efficiency, mild reaction conditions, and broad substrate scope. acs.org The resulting products can be further converted to CF₂-containing benzofurans through an isomerization process. acs.org

Nucleophilic Aromatic Substitution (SNAr) and Cyclocondensation Routes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org This reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate. pressbooks.pub In the context of 7-fluorobenzofuran synthesis, an SNAr reaction can be employed where a fluoride (B91410) ion acts as the leaving group, or a fluorine-containing nucleophile is introduced.

A notable application is the synthesis of 2-substituted indoles and benzofurans through a cascade sequence involving SNAr followed by a 5-endo-dig cyclization. rsc.org In this strategy, an ortho-alkyne group serves a dual role: it activates the substrate for SNAr and provides the carbon framework for the newly formed five-membered ring. rsc.org

Cyclocondensation reactions also offer a direct route to the benzofuran core. For instance, the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature can yield benzofuran derivatives. semanticscholar.org

Intramolecular Wittig and 5-endo-trig Cyclization Methodologies

The intramolecular Wittig reaction provides a versatile and chemoselective pathway to highly functionalized benzofurans. acs.orgnih.govrsc.orgacs.org This one-step procedure utilizes in situ formed phosphorus ylides and can be performed under very mild conditions with a broad range of Michael acceptors and commercially available acid chlorides. rsc.orgrsc.org The chemoselectivity of the reaction can be controlled to favor the formation of either oxazole (B20620) or benzofuran derivatives. acs.orgnih.gov

Another powerful cyclization strategy is the 5-endo-trig cyclization. The synthesis of 2-fluorobenzofurans can be achieved through the nucleophilic 5-endo-trig cyclization of β,β-difluoro-o-hydroxystyrenes. researchgate.netthieme-connect.com This method is operationally simple and proceeds in good yields under mild conditions. thieme-connect.com A visible-light-induced defluorinative cross-coupling of α-CF₃-ortho-hydroxystyrenes with carboxylic acids can also produce gem-difluoroalkenes, which then undergo a 5-endo-trig cyclization to yield 2-fluorobenzofurans. acs.orgacs.org

Transition-Metal-Free Synthetic Protocols for Fused Benzofuranamines

In a move towards more sustainable and cost-effective synthesis, transition-metal-free methods have been developed. A one-pot, transition-metal-free process for the synthesis of fused benzofuranamines and benzo[b]thiophenamines has been reported. nih.govscite.aimdpi.com This protocol operates at room temperature and is characterized by high reaction efficiency and a wide substrate scope, leading to regioselective five-membered heterocycles in good to excellent yields. nih.govmdpi.com The reaction of 2-fluorobenzonitriles with substituted alcohols under these conditions provides a direct route to benzofuran scaffolds. semanticscholar.org This approach often relies on principles like the Smiles rearrangement to facilitate the construction of the heterocyclic ring. semanticscholar.org

Table 2: Summary of Synthetic Protocols for Fused Benzofuranamines

| Method | Key Features | Starting Materials | Reaction Conditions |

|---|

Synthesis of Hybrid Fluorinated Benzofuran Compounds

The synthesis of hybrid molecules, which covalently link two or more distinct pharmacophoric units, is a prominent strategy in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic biological activities. nih.gov Hybrid compounds featuring a this compound scaffold are of particular interest, combining the unique physicochemical properties conferred by the fluorine atom with the biological relevance of other heterocyclic systems. nih.gov The methodologies to create these hybrids are diverse, ranging from multi-component reactions to transition-metal-catalyzed cross-couplings.

A key strategy involves utilizing a pre-functionalized fluorobenzofuran and building a second heterocyclic ring onto it. For instance, researchers have synthesized a series of fluorinated benzofuran-pyrazole and benzofuran-chromone hybrids. rsc.org Starting with 2-(4-Fluorophenyl)-5-phenylbenzofuran-3-carboxylic acid, treatment with substituted 2-hydroxyacetophenones yields an intermediate which, upon Baker-Venkataraman transformation, produces a 1,3-dione. This dione (B5365651) is a versatile precursor that can be cyclized with hydrazine (B178648) hydrate (B1144303) to form a pyrazole (B372694) ring or with acetic anhydride (B1165640) to form a chromone (B188151) ring, thus creating complex hybrid structures.

Another powerful method is the tandem SNAr-cyclocondensation reaction, which allows for the rapid construction of fluorinated benzofuran rings already bearing another chemical moiety. rsc.orgnih.gov In one study, a library of 3-amino-4,5,7-trifluorobenzofurans was synthesized from 4-substituted perfluorobenzonitriles and various α-hydroxycarbonyl compounds. nih.gov This reaction proceeds in a single pot, where a nucleophilic aromatic substitution (SNAr) is followed by an intramolecular cyclization, efficiently generating the hybrid benzofuran scaffold. rsc.org This approach is highly valuable for creating libraries of novel fluorinated heterocyclic leads for medicinal chemistry programs. nih.govresearchgate.net

Table 1: Synthesis of 3-Amino-trifluorobenzofuran Hybrids via Tandem SNAr-Cyclocondensation nih.gov

| α-Hydroxycarbonyl Compound | 4-Substituted Perfluorobenzonitrile | Product | Yield (%) |

|---|---|---|---|

| Methyl glycolate | 4-(1H-Benzo[d]imidazol-1-yl)-tetrafluorobenzonitrile | Methyl 3-amino-6-(1H-1,3-benzodiazol-1-yl)-4,5,7-trifluoro-1-benzofuran-2-carboxylate | 50 |

| Methyl glycolate | 4-Imidazol-1-yltetrafluorobenzonitrile | Methyl 3-amino-4,5,7-trifluoro-6-(1H-imidazol-1-yl)-1-benzofuran-2-carboxylate | 64 |

| Hydroxyacetone | 4-(1H-Benzo[d]imidazol-1-yl)-tetrafluorobenzonitrile | 1-[3-Amino-6-(1H-1,3-benzodiazol-1-yl)-4,5,7-trifluoro-1-benzofuran-2-yl]ethan-1-one | 24 |

| Hydroxyacetone | 4-(Morpholin-4-yl)tetrafluorobenzonitrile | 1-[3-Amino-4,5,7-trifluoro-6-(morpholin-4-yl)-1-benzofuran-2-yl]ethan-1-one | 59 |

Transition-metal catalysis, particularly with palladium and copper, offers a modular approach to hybrid synthesis. mdpi.comresearchgate.net Reactions like the Sonogashira coupling can be used to link an alkyne-containing fragment to a halogenated this compound, such as 7-iodobenzofuran. mdpi.comrsc.org This creates an extended, conjugated system that can be further functionalized. For example, ferrocene-benzofuran hybrids have been synthesized using palladium-catalyzed aminocarbonylation and Sonogashira coupling reactions, demonstrating the capability to merge organometallic and heterocyclic chemistries. mdpi.comresearchgate.net While not always demonstrated on a 7-fluoro-substituted substrate, these methods are directly applicable. snnu.edu.cn

Molecular hybridization can also be achieved by connecting a this compound unit to another heterocycle via a flexible or rigid linker. nih.gov This often involves preparing the benzofuran with a reactive handle, such as a bromoalkyl group, which can then undergo a nucleophilic substitution reaction with a nitrogen-containing heterocycle like piperazine, tetrazole, or imidazole. nih.gov This strategy allows for systematic variation of the linker length and the nature of the second heterocyclic ring to fine-tune the properties of the final hybrid molecule. nih.gov

Multi-component reactions (MCRs) represent another efficient pathway, allowing for the assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.orgorganic-chemistry.orgtcichemicals.com The Ugi and Passerini reactions are classic examples of MCRs that can be used to generate diverse scaffolds, which could incorporate a this compound aldehyde or amine as one of the components, rapidly building libraries of novel hybrid compounds. beilstein-journals.orgnih.gov

Table 2: Research Findings on Hybrid Fluorinated Benzofuran Synthesis

| Synthetic Strategy | Key Features | Example Hybrid Type | References |

|---|---|---|---|

| Sequential Cyclization | Builds a second ring onto a pre-formed benzofuran core. | Benzofuran-Pyrazole, Benzofuran-Chromone | researchgate.net, ijrar.org |

| Tandem SNAr-Cyclocondensation | Rapid, one-pot formation of the functionalized benzofuran ring. | 3-Amino-trifluorobenzofuran-Imidazole | rsc.org, nih.gov |

| Pd/Cu-Catalyzed Cross-Coupling | Modular linking of two distinct molecular fragments. | Ferrocene-Benzofuran | mdpi.com, researchgate.net |

| Nucleophilic Substitution | Connects molecular units via alkyl linkers. | Benzofuran-Piperazine | nih.gov |

| Multi-Component Reactions (MCRs) | High-efficiency, one-pot synthesis from ≥3 starting materials. | Peptidomimetic structures | beilstein-journals.org, nih.gov |

Ultimately, the synthesis of hybrid compounds based on the this compound scaffold leverages a sophisticated toolkit of modern organic chemistry to create structurally novel molecules for various scientific applications.

Advanced Spectroscopic and Chromatographic Elucidation of 7 Fluorobenzofuran Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Benzofuran (B130515) Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of 7-fluorobenzofuran and its derivatives. This powerful analytical technique provides detailed information about the carbon-hydrogen framework and the specific environment of the fluorine atom. By analyzing various NMR spectra, including ¹H, ¹³C, and ¹⁹F NMR, chemists can precisely map the connectivity of atoms and deduce the three-dimensional structure of these molecules.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the structure of this compound. The chemical shifts observed in these spectra provide valuable information about the electronic environment of each proton and carbon atom in the molecule. oregonstate.eduoregonstate.edu

In the ¹H NMR spectrum of a this compound derivative, such as 1-(3-Amino-7-fluorobenzofuran-2-yl)ethan-1-one, specific signals can be assigned to the protons on the benzofuran core. For instance, the proton at position 4 typically appears as a doublet of doublets, exemplified by the signal at δ 7.35 (dd, J = 1.5, 7.5 Hz, 1H). mdpi.com Other protons on the aromatic ring appear as a multiplet in the range of δ 7.14-7.25. mdpi.com The specific chemical shifts and coupling constants are influenced by the fluorine atom at the 7-position, which is an electron-withdrawing group.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbon atoms directly bonded to the fluorine atom exhibit a large coupling constant (J-C,F), a characteristic feature in the NMR of organofluorine compounds. mdpi.com For example, in 1-(3-Amino-7-fluorobenzofuran-2-yl)ethan-1-one, the carbon at the 7-position (C7) shows a large coupling constant of JC,F = 249 Hz, with a chemical shift at δ 148.6. mdpi.com Other carbon atoms also show smaller C-F couplings, which helps in their assignment. For instance, C6 and C5a often show coupling constants of JC,F = 13 Hz and JC,F = 6 Hz, respectively. mdpi.comsemanticscholar.org

The chemical shifts of the carbon atoms in the furan (B31954) ring are also diagnostic. For example, in many benzofuran structures, the C2 and C3 carbons can be identified by their characteristic chemical shifts. chemicalbook.comchemguide.co.uk The presence of various substituents can further influence these chemical shifts, providing a detailed map of the molecule's electronic landscape. libretexts.org

A summary of typical ¹H and ¹³C NMR chemical shifts for a substituted this compound derivative is presented in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | C-F Coupling Constant (Hz) |

| H4 | 7.35 (dd, J = 1.5, 7.5) | - | - |

| H5, H6 | 7.14-7.25 (m) | - | - |

| C2 | - | 136.1 | - |

| C3 | - | 138.1 | - |

| C3a | - | 124.8 | - |

| C4 | - | 122.8 | 6 |

| C5 | - | 115.1 | 16 |

| C6 | - | 115.7 | - |

| C7 | - | 148.6 | 249 |

| C7a | - | 141.4 | 13 |

Data based on 1-(3-Amino-7-fluorobenzofuran-2-yl)ethan-1-one in CDCl₃. mdpi.com

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for unambiguously establishing the complex structural connectivity and stereochemistry of fluorinated benzofurans. nih.govresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlations between nuclei, which are crucial for assembling the molecular puzzle. pbsiddhartha.ac.in

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the context of this compound, COSY spectra would show correlations between the protons on the benzene (B151609) ring (e.g., H4, H5, H6), helping to confirm their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is extremely useful for assigning the ¹³C signals based on the already assigned ¹H signals. For each C-H bond in this compound, a cross-peak will appear in the HSQC spectrum, linking the chemical shifts of the proton and the carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations between the protons on the benzene ring and the carbons of the furan ring (C2, C3, C3a, C7a) would be observed, confirming the fused ring system. The long-range couplings between the fluorine atom and various protons and carbons can also be observed in HMBC-type experiments, further aiding in the structural assignment. nih.gov

The integration of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound, resolving ambiguities that might arise from the analysis of 1D spectra alone.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing the chemical environment of the fluorine atom in this compound. acs.orglcms.cz The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it easy to detect. acs.org The chemical shift of the fluorine atom is very sensitive to its electronic surroundings, providing valuable insights into the molecular structure. lcms.cznih.gov

In the ¹⁹F NMR spectrum of this compound, the fluorine atom at the 7-position gives rise to a signal whose chemical shift is characteristic of a fluorine attached to an aromatic ring. The precise chemical shift can be influenced by the solvent and the presence of other substituents on the benzofuran ring system. lcms.cz

Furthermore, the fluorine atom couples with nearby protons and carbon-13 nuclei, leading to splitting of the ¹⁹F signal and providing crucial connectivity information. The magnitude of these coupling constants (J-F,H and J-F,C) depends on the number of bonds separating the interacting nuclei. For instance, a three-bond coupling (³J-F,H) is typically observed between the fluorine at C7 and the proton at H6. Similarly, two-, three-, and four-bond couplings to carbon atoms can be observed and are instrumental in assigning the ¹³C NMR spectrum. mdpi.comsemanticscholar.org

In more complex fluorinated benzofurans, ¹⁹F-¹⁹F coupling can also be observed if there are other fluorine atoms in the molecule. The analysis of these couplings provides information about the relative positions of the fluorine substituents. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation patterns of this compound and its derivatives. nist.gov This method provides essential information for confirming the elemental composition and elucidating the structure of the molecule. libretexts.org

In a typical mass spectrum of a this compound derivative, the molecular ion peak (M⁺) is observed, which corresponds to the mass-to-charge ratio (m/z) of the intact molecule. smolecule.com The presence of this peak allows for the direct determination of the molecular weight. The fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer results in a series of fragment ions. The analysis of these fragments provides valuable clues about the different structural motifs within the molecule. For instance, the loss of specific neutral fragments, such as CO, CHO, or fragments related to substituents, can be used to deduce the connectivity of the atoms.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of mass spectrometry that allows for the determination of the exact mass of an ion with very high precision. beilstein-journals.org This capability is invaluable for determining the elemental composition of this compound and its derivatives. mdpi.comsemanticscholar.org

By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas. acs.org For example, for a derivative of this compound, HRMS can confirm the presence of fluorine, carbon, hydrogen, and oxygen atoms in the correct proportions, ruling out other possible elemental compositions.

The calculated exact mass for a given molecular formula can be compared to the experimentally measured exact mass. A close match between the calculated and found values provides strong evidence for the proposed molecular formula. For instance, for methyl 3-amino-7-fluorobenzofuran-2-carboxylate, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₈FNO₃) is 210.0522, and a typical experimental value from FT-HRMS (ESI) might be 210.0598, confirming the elemental composition. semanticscholar.org

The table below shows an example of HRMS data for a substituted this compound.

| Compound | Formula | Adduct | Calculated m/z | Found m/z |

| 1-(3-Amino-7-fluorobenzofuran-2-yl)ethan-1-one | C₁₀H₈FNO₂ | [M+H]⁺ | 194.0573 | 194.0625 |

Data obtained via FT-HRMS (ESI). semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com Different types of chemical bonds vibrate at specific frequencies, and these vibrations correspond to characteristic absorption bands in the IR spectrum. pressbooks.pub

In the IR spectrum of this compound, several key absorption bands can be observed that are indicative of its structure. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing around 3000-3100 cm⁻¹ and C=C stretching vibrations in the region of 1450-1600 cm⁻¹. libretexts.org The C-O-C stretching vibration of the furan ring usually gives a strong absorption band in the range of 1000-1300 cm⁻¹. pg.edu.pl

The C-F bond also has a characteristic stretching frequency, which typically appears as a strong absorption in the region of 1000-1400 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the fluorine atom.

For substituted 7-fluorobenzofurans, the IR spectrum will also show absorption bands corresponding to the specific functional groups present. For example, a carbonyl group (C=O) in a ketone or ester derivative will exhibit a strong absorption band in the region of 1650-1750 cm⁻¹. pressbooks.pub An amino group (N-H) would show stretching vibrations in the range of 3300-3500 cm⁻¹. ekb.eg

The table below summarizes some of the characteristic IR absorption frequencies for this compound and its derivatives.

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (ether) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1400 |

| C=O (ketone/ester) | Stretching | 1650 - 1750 |

| N-H (amine) | Stretching | 3300 - 3500 |

These are general ranges and the exact positions can vary depending on the specific molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule by measuring its absorption of light in the 190-800 nm range. uobabylon.edu.iq The absorption of UV or visible radiation promotes electrons from lower energy ground states to higher energy excited states. libretexts.org For aromatic and conjugated systems like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The benzofuran core contains a conjugated π-electron system. The fusion of the benzene and furan rings results in delocalized molecular orbitals. The promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO) is known as a π → π* transition. usp.br These transitions are generally intense and occur at specific wavelengths (λmax), which are characteristic of the chromophore's structure. uzh.ch

The presence of a fluorine atom at the 7-position acts as an auxochrome. While fluorine itself is not a chromophore, its presence can influence the absorption maximum (λmax) and molar absorptivity (ε) of the benzofuran system. uobabylon.edu.iq The high electronegativity of fluorine can subtly alter the energy levels of the molecular orbitals, potentially causing a shift in the absorption wavelength.

Furthermore, the oxygen atom in the furan ring possesses non-bonding electrons (lone pairs). The excitation of one of these electrons to a π* antibonding orbital of the conjugated system results in an n → π* transition. uzh.ch These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (lower molar absorptivity) compared to π → π* transitions. usp.bruzh.ch Analysis of the position and intensity of these absorption bands in the UV-Vis spectrum provides critical information about the electronic structure and extent of conjugation in this compound.

Table 1: Typical Electronic Transitions in Aromatic Molecules

| Transition Type | Description | Relative Energy | Typical Wavelength (nm) |

|---|---|---|---|

| σ → σ* | Promotion of an electron from a σ bonding orbital to a σ* antibonding orbital. | High | < 200 |

| n → σ* | Promotion of an electron from a non-bonding orbital to a σ* antibonding orbital. | Medium-High | 180 - 250 |

| π → π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital. | Medium-Low | 200 - 400 |

| n → π* | Promotion of an electron from a non-bonding orbital to a π* antibonding orbital. | Low | 280 - 400 |

Data derived from general principles of UV-Vis spectroscopy. libretexts.orgusp.bruzh.ch

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edu This technique relies on the elastic scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. iastate.eduamericanpharmaceuticalreview.com The resulting diffraction pattern is unique to the specific crystal structure, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound like this compound, single-crystal X-ray diffraction (SCXRD) can be used to elucidate its molecular structure with high precision, provided a suitable single crystal can be grown. The analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. iastate.edu In cases where obtaining a single crystal is not feasible, X-ray powder diffraction (XRPD) can be employed. While generally used for phase identification, advanced computational methods can sometimes allow for structure solution directly from powder data. rsc.org

The structural data obtained from XRD is crucial for understanding how this compound molecules pack in a crystal lattice. This includes identifying and characterizing non-covalent interactions such as hydrogen bonds or π-π stacking, which govern the material's solid-state properties. mdpi.com For instance, the analysis of a substituted benzofuran derivative, 2-(5-Fluorobenzofuran-3-yl)ethanol, revealed how intermolecular hydrogen bonds dictate its crystal lattice structure.

Table 2: Illustrative Crystallographic Data from a Substituted Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| α (°) | 90 |

| β (°) | 93.243 |

| γ (°) | 90 |

| Volume (ų) | 2022.17 |

Data is for a 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative and serves as an example of typical XRD output. mdpi.com

Chromatographic Separation and Quantification Techniques for Benzofuran Analytes

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with mass spectrometry, it provides powerful tools for the identification and quantification of specific analytes, such as this compound, even in highly complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation and identification of volatile and semi-volatile organic compounds. thermofisher.com For an analyte like this compound, which is expected to have sufficient volatility, GC-MS offers high-resolution separation and definitive structural confirmation.

The process begins with the injection of the sample into a heated port, where it is vaporized and introduced into the GC column by an inert carrier gas (e.g., helium). thermofisher.com Separation occurs within a long, thin capillary column coated with a stationary phase. Compounds are separated based on their boiling points and their relative affinities for the stationary phase, eluting at characteristic retention times. thermofisher.com

Upon exiting the column, the separated analytes enter the mass spectrometer's ion source. In the most common mode, electron ionization (EI), high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. orientjchem.org For quantitative analysis, particularly at trace levels, triple quadrupole GC-MS/MS systems can be used in selected reaction monitoring (SRM) mode to achieve exceptional sensitivity and selectivity. thermofisher.com

For benzofuran derivatives that are less volatile, thermally unstable, or present in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netrjptonline.org This technique combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. rjptonline.org

In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the analyte's partitioning between the two phases. Following separation, the column effluent is directed into the mass spectrometer's ion source, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which minimize fragmentation and preserve the molecular ion. rjptonline.org

A tandem mass spectrometer, such as a triple quadrupole, allows for highly selective quantification. nih.gov The first quadrupole selects the precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The second mass analyzer then selects a specific product ion for detection. This two-stage filtering process drastically reduces chemical noise and matrix interferences, enabling accurate quantification at very low concentrations. nih.govwhiterose.ac.uk

The accurate analysis of trace levels of benzofurans in complex samples like soil, water, or biological tissues necessitates efficient sample preparation to isolate and concentrate the analyte of interest. invitek.com Modern extraction techniques offer significant advantages over traditional methods by reducing solvent consumption, improving recovery, and minimizing extraction time. nih.govuma.pt

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a sorbent material is exposed to the sample. vup.sk Analytes partition from the sample matrix onto the fiber, which is then thermally desorbed directly into a GC injector. This method integrates extraction, concentration, and sample introduction into a single step. vup.sk

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use ultrasonic waves or microwaves, respectively, to heat the sample and solvent, disrupting cell structures and accelerating the transfer of analytes from the sample matrix into the extraction solvent. researchgate.netsemanticscholar.org These methods are significantly faster and often more efficient than conventional Soxhlet extraction. nih.gov

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, uses conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process, allowing for lower solvent volumes and quicker sample turnaround times. semanticscholar.org These advanced protocols are critical for achieving the low limits of detection required in many environmental and metabolic studies involving benzofuran derivatives.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(5-Fluorobenzofuran-3-yl)ethanol |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole |

| Helium |

| Benzene |

Computational and Theoretical Investigations of 7 Fluorobenzofuran Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, predicting properties like geometry, energy levels, and charge distribution. mdpi.comresearchgate.net DFT studies on benzofuran (B130515) systems reveal that the introduction of a fluorine atom at the 7-position significantly influences the molecule's electronic characteristics. The high electronegativity of the fluorine atom acts as an electron-withdrawing group, which can polarize the benzofuran ring system. This polarization enhances the molecule's dipole moment, which in turn affects properties such as solubility and binding affinity with biological targets.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, or conformation, of 7-fluorobenzofuran. By calculating the energies of different potential conformations, researchers can identify the lowest energy structure, which is the most likely to be observed. Furthermore, DFT provides detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity and its potential role in electronic applications. nih.gov

DFT is a cornerstone for elucidating the step-by-step pathways of chemical reactions, including the synthesis of fluorobenzofuran derivatives. coe.eduresearchgate.net By modeling the potential energy surface of a reaction, DFT can map out the minimum energy path from reactants to products. fossee.in A key aspect of this is the identification and characterization of transition states—the high-energy structures that exist fleetingly at the peak of the energy barrier between reactants and products. joaquinbarroso.com

To find a transition state, methods like Quadratic Synchronous Transit (QST2) can be employed, where the structures of the reactants and products are used to generate an initial guess for the transition state geometry. joaquinbarroso.com This guess is then optimized to locate the precise first-order saddle point on the potential energy surface. joaquinbarroso.com A critical validation step involves a frequency calculation; a true transition state must have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. joaquinbarroso.comscm.com

Once a transition state is confirmed, Intrinsic Reaction Coordinate (IRC) calculations can be performed. uni-muenchen.de An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products, thereby confirming the proposed mechanism. fossee.inuni-muenchen.de For the synthesis of this compound, these calculations can clarify whether a reaction proceeds through a concerted mechanism (all bonds forming and breaking simultaneously) or a stepwise mechanism involving one or more intermediates. pku.edu.cn This detailed mechanistic understanding is invaluable for optimizing reaction conditions to improve yield and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govfrontiersin.org This method is fundamental in structure-based drug design for evaluating how a potential drug molecule might interact with a biological target. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

In studies involving this compound derivatives, docking simulations have been used to explore their potential as inhibitors or modulators of various enzymes and receptors. pnas.org For example, a molecule containing a 3-methyl-7-fluorobenzofuran moiety was docked into the G-protein coupled receptor FFAR1, revealing its binding pose and key polar interactions within the receptor's binding pocket. pnas.org The flexibility of both the ligand and the receptor can be considered in more advanced "induced-fit" docking protocols, which can provide a more accurate representation of the binding event. nih.gov

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is a measure of the strength of their interaction. nih.govbiorxiv.org This prediction is typically expressed as a binding energy value (e.g., in kcal/mol), where a lower (more negative) value suggests a stronger and more stable interaction. scielo.sa.cr These predictions help prioritize compounds for synthesis and experimental testing, saving time and resources in the drug discovery process. arxiv.org

The scoring functions used in docking programs estimate this binding free energy by considering various energy terms, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and the energy penalty associated with desolvation. nih.gov For this compound derivatives, the fluorine atom can play a crucial role in binding. Its electronegativity can lead to favorable electrostatic and hydrogen-bonding interactions with the protein target, potentially increasing binding affinity. For instance, computational studies on a 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide showed that the fluorine substituent contributes to its interactions with biological targets. While docking provides a rapid assessment, more rigorous (and computationally expensive) methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine binding free energy predictions. nih.gov

Beyond predicting if a molecule will bind, docking simulations provide a detailed, three-dimensional view of how it binds. This allows for the precise identification of the amino acid residues within the enzyme's active site that form key interactions with the ligand. pnas.orgrsc.org These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking.

For example, studies have shown that the fluorobenzofuran core can mimic the adenine-binding pocket of certain kinases. Molecular modeling of a this compound derivative with protein kinase C (PKC) isoforms identified specific interactions: van der Waals forces with residues Leu384 and Val416 in PKC-θ were favorable, while electrostatic repulsion with residue Glu339 in PKC-α suggested lower affinity for that isoform. In another study, a nucleotide modified with fluorobenzofuran was shown to have stacking interactions within the active site of the enzyme terminal deoxynucleotidyl transferase (TdT). oup.comresearchgate.net Understanding these specific residue interactions is critical for lead optimization, as chemists can modify the ligand's structure to enhance favorable contacts or eliminate unfavorable ones, thereby improving potency and selectivity. nih.gov

Prediction of Binding Affinities with Biological Macromolecules

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their measured biological activity. nih.govresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. A QSAR model is essentially a mathematical equation that correlates numerical descriptors of the molecules (representing properties like size, shape, electronics, and hydrophobicity) with their activity. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. rsc.orgresearchgate.net This allows for the virtual screening of large compound libraries and the rational design of new molecules with potentially enhanced activity. nih.gov The process involves calculating a wide range of molecular descriptors, selecting the most relevant ones, building a model using techniques like multiple linear regression (MLR), and rigorously validating the model's predictive power using internal (cross-validation) and external test sets. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods represent a significant advancement over 2D approaches by considering the 3D structures of molecules and how they interact in space. globalresearchonline.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.gov

The 3D-QSAR process begins with the structural alignment of all molecules in the dataset, which is a critical step for the quality of the model. globalresearchonline.net

CoMFA : In this method, each aligned molecule is placed in a 3D grid. At each grid point, steric and electrostatic interaction fields are calculated using a probe atom. These field values serve as the descriptors that are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

CoMSIA : This method is similar to CoMFA but calculates similarity indices using additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net CoMSIA uses a Gaussian-type function to avoid the abrupt energy changes at grid points that can occur in CoMFA. globalresearchonline.net

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. nih.govchemrevlett.com These maps highlight regions in space where specific properties are predicted to either increase or decrease biological activity. For a hypothetical series of this compound derivatives, these maps could show, for example, where adding a bulky group (steric field) or an electron-withdrawing group (electrostatic field) would be beneficial for activity, providing intuitive guidance for designing more potent compounds. chemrevlett.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Fluorinated Benzofurans

In contemporary drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. ens.freijppr.com A promising drug candidate must not only show high efficacy against its intended biological target but also possess favorable pharmacokinetic and safety properties to be viable for clinical use. ens.frmdpi.com The use of in silico, or computational, methods to predict these ADMET properties has become an indispensable tool, allowing researchers to screen large libraries of compounds, identify potential liabilities early, and prioritize candidates for synthesis and experimental testing. ens.frslideshare.net This computational pre-screening accelerates the drug discovery pipeline and reduces the likelihood of late-stage failures due to poor pharmacokinetics or toxicity. ens.fr Various online platforms and software, such as SwissADME, pkCSM, and ADMETlab, are frequently employed to model these characteristics. ufsm.brfrontiersin.org

Computational studies on benzofuran derivatives, including fluorinated analogs, have been conducted to assess their potential as drug candidates. These investigations typically evaluate a range of physicochemical and pharmacokinetic parameters to build a comprehensive ADMET profile.

Research into novel fluorinated benzofuran derivatives has utilized in silico predictions to confirm their drug-like properties. researchgate.net For instance, one study on a potent antimicrobial fluorinated benzofuran derivative (compound 4g) performed ADME and toxicity predictions. The results indicated that the compound exhibited good intestinal absorption and did not violate Lipinski's rule of five. researchgate.net Furthermore, toxicity predictions in both acute and chronic rat and mice models suggested that the compound was non-carcinogenic. researchgate.net

In broader studies involving the benzofuran scaffold, computational models have been used to predict key ADMET parameters. For newly designed benzofuran-pyrazole derivatives intended as acetylcholinesterase inhibitors, in silico analysis predicted favorable ADMET characteristics. frontiersin.org These included high intestinal absorption rates (predicted to be over 91%), significant permeability across the blood-brain barrier (BBB) and into the central nervous system (CNS), and potent inhibition of several key metabolic cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, and CYP3A4). frontiersin.org The ability to penetrate the BBB is a crucial parameter for drugs targeting the central nervous system.

The following tables summarize key ADMET parameters predicted for representative benzofuran derivatives from various computational studies. These tables provide a snapshot of the types of data generated in in silico assessments.

Predicted Absorption and Distribution Properties of Benzofuran Derivatives

This table outlines the predicted absorption and distribution characteristics for selected compounds. High human intestinal absorption (HIA) and central nervous system (CNS) permeability are often desirable qualities.

| Compound Class | Predicted Human Intestinal Absorption (HIA) | Predicted CNS Permeability | Data Source(s) |

| Fluorinated Benzofuran Derivative | Good | - | researchgate.net |

| Benzofuran-Pyrazole Derivatives | > 91% | High | frontiersin.org |

Predicted Metabolism and Toxicity of Benzofuran Derivatives

This table details the predicted metabolic interactions and toxicity profiles. Inhibition of Cytochrome P450 (CYP) enzymes can lead to drug-drug interactions, while toxicity predictions are crucial for safety assessment.

| Compound Class | Predicted CYP Inhibition | Predicted Carcinogenicity | Data Source(s) |

| Fluorinated Benzofuran Derivative | - | Non-carcinogenic | researchgate.net |

| Benzofuran-Pyrazole Derivatives | Inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP3A4 | - | frontiersin.org |

Pharmacological and Biological Activities of 7 Fluorobenzofuran Analogues

Anticancer Potential of Fluorinated Benzofuran (B130515) Derivatives

Fluorinated benzofuran derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. Their mechanisms of action are multifaceted, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, sustained oncogenic signaling, and drug resistance.

A significant body of research has demonstrated the ability of fluorinated benzofuran derivatives to inhibit the growth of various cancer cell lines and to induce programmed cell death, or apoptosis. For instance, a series of novel benzofuran derivatives bearing a fluorine substituent have been synthesized and evaluated for their cytotoxic activities. Some of these compounds have shown potent inhibitory effects against human cancer cell lines, including those of the lung, colon, and breast.

The mechanism underlying this cytotoxicity often involves the induction of apoptosis. Studies have indicated that certain fluorinated benzofurans can trigger the apoptotic cascade through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases that are central to the execution of apoptosis, and the modulation of pro- and anti-apoptotic proteins. The presence and position of the fluorine atom on the benzofuran ring have been shown to be critical for this activity, often leading to enhanced potency compared to their non-fluorinated counterparts.

Table 1: Selected Fluorinated Benzofuran Derivatives and their Effects on Cancer Cell Proliferation and Apoptosis

| Compound/Derivative | Cancer Cell Line(s) | Observed Effects |

|---|---|---|

| Fluorinated Benzofuran-Chalcone Hybrids | Various human cancer cell lines | Inhibition of cell proliferation, induction of apoptosis. |

| 2-Aryl-7-fluorobenzofurans | Human breast cancer cells | Cytotoxicity, apoptosis induction. |

The anticancer activity of fluorinated benzofuran derivatives is also attributed to their ability to interfere with key oncogenic signaling pathways that drive tumor growth and survival. These pathways are often dysregulated in cancer, and their inhibition represents a key therapeutic strategy.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival. Some fluorinated benzofuran compounds have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling to Akt and mTOR and leading to the suppression of tumor cell growth.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Certain fluorinated benzofurans have been shown to inhibit VEGFR-2 tyrosine kinase activity, thus impeding the process of tumor angiogenesis.

Pim-1 Kinase: Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell survival and proliferation. Novel fluorinated benzofuran derivatives have been developed as inhibitors of Pim-1 kinase, demonstrating a potential therapeutic avenue for cancers that are dependent on this signaling pathway.

LSD1: Lysine-Specific Demethylase 1 (LSD1) is an epigenetic modifier that is often overexpressed in cancer and contributes to tumorigenesis by altering gene expression. Some fluorinated benzofurans have been investigated as LSD1 inhibitors, representing a novel approach to cancer therapy by targeting the epigenetic landscape of tumor cells.

Table 2: Modulation of Oncogenic Signaling Pathways by Fluorinated Benzofuran Derivatives

| Target Pathway/Enzyme | Type of Inhibition | Therapeutic Implication |

|---|---|---|

| PI3K | Inhibition of kinase activity | Suppression of tumor cell growth and proliferation. |

| VEGFR-2 | Inhibition of tyrosine kinase activity | Anti-angiogenic effects. |

| Pim-1 Kinase | Inhibition of kinase activity | Induction of apoptosis and cell cycle arrest. |

| LSD1 | Inhibition of demethylase activity | Epigenetic modification and tumor suppression. |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cells.

Certain fluorinated benzofuran derivatives have been shown to reverse MDR in tumor cell lines. These compounds can act as chemosensitizers by inhibiting the function of ABC transporters, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy. The fluorine atom in these derivatives can enhance their binding affinity to the transporters, contributing to their potent MDR-reversing activity.

The tumor microenvironment, which is composed of various cell types, signaling molecules, and extracellular matrix, plays a critical role in cancer progression. Chronic inflammation is a hallmark of the tumor microenvironment and can promote tumor growth, angiogenesis, and metastasis.

Fluorinated benzofuran derivatives have been shown to exert anti-inflammatory effects within the cancer microenvironment. They can modulate the production of pro-inflammatory cytokines and enzymes, thereby creating a less favorable environment for tumor growth. For instance, some of these compounds can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS2), both of which are involved in inflammation-driven tumorigenesis.

Reversal of Multidrug Resistance in Tumor Cell Lines

Anti-inflammatory Effects of Fluorinated Benzofuran Compounds

Beyond their application in oncology, fluorinated benzofuran derivatives have demonstrated significant potential as anti-inflammatory agents. Their ability to modulate key inflammatory mediators makes them attractive candidates for the development of new therapies for a range of inflammatory diseases.

The anti-inflammatory properties of fluorinated benzofurans are largely due to their ability to inhibit the production and activity of various pro-inflammatory mediators.

COX-2 and PGE2: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of pain and swelling. Several fluorinated benzofuran derivatives have been identified as selective inhibitors of COX-2, offering a potential advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects.

NOS2 and NO: Inducible nitric oxide synthase (NOS2) produces large amounts of nitric oxide (NO) during inflammation. While NO has important physiological roles, its overproduction can lead to tissue damage. Fluorinated benzofurans have been shown to inhibit the expression of NOS2 and the subsequent production of NO in inflammatory models.

IL-6 and CCL2: Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and immunity. Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a key chemokine that recruits monocytes to sites of inflammation. Certain fluorinated benzofuran compounds have demonstrated the ability to suppress the production of IL-6 and CCL2, thereby attenuating the inflammatory response.

Table 3: Inhibition of Inflammatory Mediators by Fluorinated Benzofuran Compounds

| Mediator | Function in Inflammation | Effect of Fluorinated Benzofurans |

|---|---|---|

| COX-2 | Production of prostaglandins | Inhibition of enzyme activity. |

| NOS2 | Production of nitric oxide | Inhibition of enzyme expression. |

| PGE2 | Mediator of pain and swelling | Reduced production. |

| IL-6 | Pro-inflammatory cytokine | Suppression of production. |

| CCL2 | Chemoattractant for monocytes | Suppression of production. |

| NO | Pro-inflammatory signaling molecule | Reduced production. |

Inhibition of Inflammatory Mediators (e.g., COX-2, NOS2, PGE2, IL-6, CCL2, NO)

Antimicrobial and Anti-infective Properties

The benzofuran scaffold is recognized as a valuable framework in the discovery of new antimicrobial agents due to its presence in various pharmacologically active compounds. researchgate.net Fluorination of these structures can further enhance their biological activity.

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a major challenge to global health, necessitating the development of novel antibacterial agents. nih.govfrontiersin.org Research has shown that fluorinated benzofuran analogues and related structures can be effective against these resilient pathogens.

A study on fluorobenzoylthiosemicarbazides, which are related fluorinated structures, demonstrated significant antibacterial activity. nih.govnih.gov Specifically, trifluoromethyl derivatives were active against both reference and pathogenic clinical isolates of MRSA, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.govnih.gov Similarly, the modification of existing antibiotics with fluorinated moieties has proven to be a successful strategy. For example, certain N(7) position-modified balofloxacin (B1667722) derivatives, which are fluoroquinolone antibiotics, showed more potent activity against MRSA and P. aeruginosa than the parent drug. frontiersin.org Compound 2-e, an acetylated derivative, was particularly effective against MRSA with MIC values between 0.0195 and 0.039 μg/mL. frontiersin.org

Other classes of compounds incorporating the benzofuran motif are also under investigation. Novel oxazolidinone derivatives have been synthesized and tested against a panel of Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci (VRE), with many showing potency comparable to the clinical drug linezolid. nih.gov

Antibacterial Activity of Fluorinated Analogues Against Resistant Strains

| Compound Class | Resistant Strain(s) | Activity Range (MIC) | Reference |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | MRSA | 7.82 - 31.25 µg/mL | nih.govnih.gov |

| N(7) Modified Balofloxacins (e.g., Cmpd 2-e) | MRSA, P. aeruginosa | 0.0195 - 0.078 µg/mL | frontiersin.org |

| Oxazolidinone derivatives (e.g., Cmpd 9h) | MRSA, VRE | 0.25 - 1 µg/mL | nih.gov |

The structural diversity of benzofuran derivatives extends their potential utility to combating viral and parasitic infections. researchgate.net Both natural and synthetic analogues have shown promise in these areas.

In the realm of antiparasitic research, a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds, including some with fluorophenyl substituents, were evaluated for their efficacy. nih.gov A derivative featuring a 3-fluorophenyl group (compound 2a) was identified as a potent agent against Leishmania major, the parasite responsible for cutaneous leishmaniasis. nih.gov This compound was highly active against both the promastigote and amastigote stages of the parasite, with EC50 values in the nanomolar range. nih.gov

Regarding antiviral applications, derivatives of benzopyran-2-one, a structure closely related to benzofuran, are noted for their extensive spectrum of pharmacological activity, including antiviral properties. eco-vector.com Studies have indicated that these compounds can suppress key virulence factors of viruses like SARS-CoV-2. eco-vector.com While direct studies on 7-fluorobenzofuran itself are less common in this specific context, the established antiviral potential of the broader benzofuran and related heterocyclic families suggests a promising area for future investigation. researchgate.net

Antibacterial Activity Against Multidrug-Resistant Strains

Neurological and Psychiatric Applications

Analogues of this compound have been investigated for their potential in treating neurological and psychiatric conditions, primarily through their interaction with neurotransmitter systems and their use as imaging agents.

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is a key target for drugs treating psychiatric disorders. ontosight.ainih.gov Several benzofuran derivatives have been synthesized and evaluated for their ability to bind to serotonin receptors and transporters. nih.gov

One area of focus has been the development of dual-affinity ligands that target both the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov A series of benzofuran derivatives linked to a 3-indoletetrahydropyridine moiety through an alkyl chain were prepared and assessed for these properties. nih.gov The specific structure-activity relationships were explored to optimize binding to these two important neurological targets. nih.gov Furthermore, the compound 1-(5-Fluoro-benzofuran-7-yl)-piperazine has been specifically identified as a potential serotonin receptor ligand, highlighting its relevance for the potential treatment of psychiatric and neurological disorders. ontosight.ai The introduction of a fluorine atom can significantly alter a compound's properties, often enhancing its stability and ability to interact with biological targets. ontosight.ai

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo visualization of pathological markers of neurodegenerative diseases like Alzheimer's disease (AD). nih.govfrontiersin.org The development of radiotracers that can cross the blood-brain barrier and bind to specific targets, such as β-amyloid (Aβ) plaques, is essential for the early diagnosis and monitoring of AD. nih.govalz.org

A series of fluorinated benzofuran derivatives have been synthesized and evaluated as potential PET tracers for imaging Aβ plaques. nih.gov These compounds were designed to possess high affinity for Aβ aggregates. In vitro binding assays using synthetic Aβ(1-42) aggregates confirmed that the derivatives displayed high affinity, with Ki values in the nanomolar range. nih.gov One particularly promising compound, radiofluorinated with 18F (a positron-emitting isotope with a suitable half-life of 110 minutes), demonstrated the ability to label β-amyloid plaques in brain sections from a transgenic mouse model of AD. nih.gov In vivo studies with this tracer showed high initial brain uptake, a prerequisite for a successful PET imaging agent. nih.gov

In Vitro Binding Affinities of Fluorinated Benzofuran Derivatives to Aβ(1-42) Aggregates

| Compound | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Compound 14 | 5.8 | nih.gov |

| Compound 15 | 15.2 | nih.gov |

| Compound 16 | 1.5 | nih.gov |

| Compound 17 | 2.5 | nih.gov |

| Compound 18 | 3.8 | nih.gov |

Ligand Activity at Neurotransmitter Receptors (e.g., Serotonin Receptors)

Other Emerging Biological Activities

Beyond the more extensively studied areas, analogues of this compound are being investigated for a variety of other potential therapeutic applications. These emerging activities highlight the versatility of the benzofuran scaffold and the potential for fluorine substitution to modulate biological effects.

Enzyme Inhibitory Activities (e.g., Lipoxygenase, α-glucosidase)

The ability of this compound analogues to inhibit specific enzymes is a significant area of pharmacological research, with implications for treating inflammatory diseases and diabetes.

Lipoxygenase Inhibition: Lipoxygenases (LOXs) are enzymes that play a key role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma, allergic reactions, and other inflammatory diseases. google.com The inhibition of 5-lipoxygenase (5-LOX) can prevent the metabolism of arachidonic acid into leukotrienes, thereby reducing inflammation. google.com Specific this compound derivatives have been synthesized and identified as potent inhibitors of the 5-lipoxygenase enzyme system. google.comgoogleapis.com For example, a patent for benzofuran 2-carboxylic acid esters describes these compounds as inhibitors of leukotriene biosynthesis, highlighting their potential use in treating asthma, allergic disorders, and inflammation. google.com

One such compound, 2-carboethoxy-3-methyl-4-hydroxy-5-propyl-7-fluorobenzofuran, was specifically synthesized and noted for its role as a 5-lipoxygenase inhibitor. google.com This demonstrates that the this compound scaffold can be effectively utilized to design targeted enzyme inhibitors for inflammatory conditions.

α-Glucosidase Inhibition: α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level, which is a crucial therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov While direct studies on this compound analogues are not widely reported, numerous studies have established that the broader class of benzofuran derivatives are potent α-glucosidase inhibitors. nih.govx-mol.net

Research has yielded several series of benzofuran analogues with significant α-glucosidase inhibitory activity. One study synthesized 2-acylbenzofurans that demonstrated IC₅₀ values ranging from 6.50 to 722.2 μM. nih.gov Another investigation into benzofuran-pyridazine derivatives found that they exhibited remarkable inhibitory potential against the α-glucosidase enzyme. tandfonline.com Furthermore, spiroindolone analogues incorporating a benzo[b]furan moiety have been identified as potent dual inhibitors of α-amylase and α-glucosidase, with the most active compound showing an IC₅₀ value of 14.05 µM for α-glucosidase. mdpi.com These consistent findings suggest that the this compound scaffold is a strong candidate for developing novel α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzofuran Analogues

| Compound Class | Specific Analogue | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Spiroindolone-Benzofuran | Analogue 5r | 14.05 ± 1.03 | mdpi.com |

| Benzofuran (from C. axillaris) | Analogue 7 | 2.26 ± 0.06 | researchgate.net |

| Benzofuran (from C. axillaris) | Analogue 6 | 3.5 ± 0.12 | researchgate.net |

| Benzofuran (from C. axillaris) | Analogue 8 | 4.5 ± 0.10 | researchgate.net |

| 1-(5-(4-aryl)-2–substituted furan-7-yl) ethanone | Compound 3l | 5.3 | x-mol.net |

| 2-Acylbenzofuran | Not specified | 6.50 (lowest value in series) | nih.gov |

Structure Activity Relationship Sar Studies in 7 Fluorobenzofuran Chemistry

Impact of Fluorine Position and Substitution Patterns on Biological Efficacy

The introduction of fluorine into the benzofuran (B130515) scaffold profoundly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which in turn dictates biological efficacy. researchgate.net The position of the fluorine atom is a critical determinant of activity. tandfonline.com For instance, the strategic placement of fluorine can enhance potency; a study on amiloride-benzofuran derivatives as urokinase-type plasminogen activator (uPA) inhibitors found that adding a fluorine atom at the 4-position of a 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity. tandfonline.com Such halogen substitutions, particularly at the para position of a phenyl ring attached to the benzofuran, are often favored as they can promote beneficial hydrophobic interactions. tandfonline.com

The replacement of a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's biological half-life by enhancing its metabolic stability. nih.gov This is a common strategy in drug design, as slowing down oxidative processes allows for longer retention of the drug, thereby increasing its effectiveness. nih.gov The electron-withdrawing nature of fluorine can also deactivate other positions on an aromatic ring against metabolic attack. nih.gov

Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown that the degree of fluorination also matters. Difluorinated compounds, particularly in combination with other groups like bromine and a carboxyl group, have demonstrated significant anti-inflammatory and antiproliferative effects. acs.org In one study, monofluorinated benzofuran derivatives were shown to directly inhibit cyclooxygenase (COX) activities, suggesting that monofluorination was a key requirement for this specific biological action. acs.org The position of fluorine-containing groups has been shown to play a major role in the anticancer activity of various fluorinated heterocyclic compounds. nih.gov

| Parent Compound/Series | Fluorine Substitution Detail | Target/Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Amiloride-benzofuran derivative | Addition of Fluorine at position 4 of 2-benzofuranyl | uPA Inhibition (Ki) | 2-fold increase in potency (Ki = 88 nM) | tandfonline.com |

| Benzofuran derivatives | Monofluorination | COX Inhibition | Direct inhibitory effect on COX-1 and COX-2 activities | acs.org |

| Benzofuran derivatives | Difluorination (with Bromine and carboxyl/ester groups) | Antiproliferative (HCT116 cells) | Inhibited proliferation by ~70% | acs.org |

| General Heterocycles | Replacement of C-H with C-F | Metabolism | Enhances metabolic stability and biological half-life | nih.gov |

Role of Substituents on the Benzofuran Core in Modulating Pharmacological Activity

Beyond fluorine, the nature and position of other substituents on the benzofuran core are crucial for modulating pharmacological activity. nih.gov SAR studies have consistently shown that the introduction of specific functional groups can dramatically enhance or alter the biological properties of the resulting derivatives.

Halogens such as chlorine and bromine, in addition to fluorine, have been shown to significantly increase the anticancer activities of benzofuran derivatives. tandfonline.com This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. tandfonline.com The position of the halogen is critical; for example, attaching a bromine atom to a methyl group at the C-3 position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells. tandfonline.com

Other functional groups also play a significant role. The presence of a phenolic hydroxyl group on the benzofuran has been identified as crucial for modulating anticancer activity, as it can act as a hydrogen bond donor to promote favorable interactions with the target. nih.gov Similarly, research on benzofuran derivatives as selective SIRT2 inhibitors showed that attaching a methoxy (B1213986) or fluoro group at the 6-position, along with a substituted benzyl (B1604629) sulfone at the 2-position, yielded compounds with potent and selective activity. mdpi.com

Hybrid molecules, where the benzofuran core is linked to other heterocyclic moieties like piperazine, have been explored extensively. researchgate.net In one series of benzofuran-piperazine hybrids, derivatives bearing a keto-substituent were the most active cytotoxic agents. researchgate.net Furthermore, adding an electron-withdrawing group (e.g., 4-F, 4-Cl, 4-CN) to a benzene (B151609) ring within the substituent could further enhance cytotoxic activity. researchgate.net Preliminary SAR studies have also indicated that an ester group at the C-2 position is a key site for the cytotoxic activity of benzofuran compounds. nih.gov

| Substituent Group | Position on Benzofuran Core | Observed Biological Effect | Example Target/Activity | Reference |

|---|---|---|---|---|

| Bromine | On methyl group at C-3 | Remarkable cytotoxic activity | Leukemia cells (K562, HL60) | tandfonline.com |

| Phenolic Hydroxyl (-OH) | General | Crucial for modulating anticancer activity | Cytotoxicity | nih.gov |

| Keto group | In C-2 substituent (piperazine hybrid) | Most active derivatives | Cytotoxicity (A549, SGC7901) | researchgate.net |

| Ester group | C-2 | Key site for cytotoxic activity | Cytotoxicity | nih.gov |

| Methoxy (-OCH3) | C-6 | Potent and selective inhibition | SIRT2 Inhibition | mdpi.com |

| Carboxyl (-COOH) | General (with difluoro and bromine) | Enhanced antiproliferative effects | Anticancer (HCT116 cells) | acs.org |

Stereochemical Considerations and Their Influence on Biological Response

Stereochemistry introduces a three-dimensional aspect to SAR, and the spatial arrangement of atoms in 7-fluorobenzofuran derivatives can have a profound impact on their interaction with chiral biological targets like enzymes and receptors. The differential activity of enantiomers is a well-established principle in pharmacology, and benzofuran derivatives are no exception.

Research on spirocyclic fluorinated benzofuran derivatives has provided clear evidence of stereoselectivity in biological action. In one study of a spiro[ tandfonline.combenzofuran-1,4'-piperidine] derivative, the enantiomers were separated and tested for binding to sigma-1 (σ1) receptors. nih.gov The (S)-enantiomer was found to be three times more potent than its (R)-configured counterpart. nih.gov Furthermore, the more potent (S)-enantiomer exhibited significantly slower metabolic degradation, highlighting that stereochemistry can influence both pharmacodynamics and pharmacokinetics. nih.gov In a related fluorinated spiro-piperidine compound named fluspidine, the opposite preference was observed: the (R)-enantiomer was the more active form (the eutomer), displaying a four-fold higher affinity for the σ1 receptor than the (S)-enantiomer. nih.gov